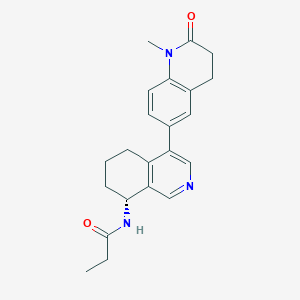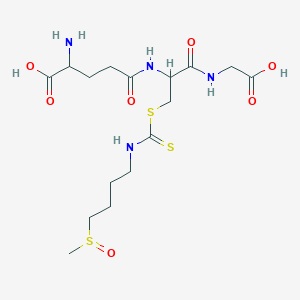
DL-Sulforaphane Glutathione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DL-Sulforaphane Glutathione is a conjugate of sulforaphane and glutathione. Sulforaphane is an isothiocyanate derived from cruciferous vegetables like broccoli, while glutathione is a tripeptide composed of glutamine, cysteine, and glycine. This compound is known for its potent antioxidant properties and potential therapeutic benefits, particularly in the context of oxidative stress and detoxification processes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of DL-Sulforaphane Glutathione typically involves the conjugation of sulforaphane with glutathione. This can be achieved through a nucleophilic substitution reaction where the thiol group of glutathione reacts with the isothiocyanate group of sulforaphane. The reaction is usually carried out in an aqueous medium at a slightly alkaline pH to facilitate the nucleophilic attack .
Industrial Production Methods: Industrial production of this compound often involves the extraction of sulforaphane from broccoli or other cruciferous vegetables, followed by its conjugation with glutathione. The extraction process may involve solvent extraction or the use of macroporous resins to isolate sulforaphane. The conjugation step is then performed under controlled conditions to ensure high yield and purity .
化学反应分析
Types of Reactions: DL-Sulforaphane Glutathione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulforaphane sulfoxide.
Reduction: It can be reduced back to its parent compounds, sulforaphane and glutathione.
Substitution: The isothiocyanate group of sulforaphane can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in an aqueous or organic solvent.
Major Products Formed:
Oxidation: Sulforaphane sulfoxide.
Reduction: Sulforaphane and glutathione.
Substitution: Various substituted sulforaphane derivatives depending on the nucleophile used.
科学研究应用
DL-Sulforaphane Glutathione has a wide range of scientific research applications:
Chemistry: Used as a model compound to study conjugation reactions and antioxidant mechanisms.
Biology: Investigated for its role in cellular defense mechanisms against oxidative stress.
Medicine: Explored for its potential therapeutic effects in conditions like cancer, diabetes, and neurodegenerative diseases due to its ability to modulate detoxification enzymes and reduce oxidative damage
作用机制
DL-Sulforaphane Glutathione exerts its effects primarily through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway leads to the upregulation of various antioxidant and detoxification enzymes, including glutathione peroxidase, heme oxygenase-1, and NAD(P)H quinone oxidoreductase 1. By enhancing the cellular antioxidant capacity, the compound helps mitigate oxidative stress and protect against cellular damage .
相似化合物的比较
Sulforaphane: The parent compound, known for its potent anticancer and antioxidant properties.
Sulforaphane-Cysteine: Another conjugate of sulforaphane with cysteine, exhibiting similar but distinct biological activities.
Sulforaphane-N-Acetylcysteine: A derivative with enhanced stability and bioavailability.
Uniqueness: DL-Sulforaphane Glutathione is unique due to its dual functionality, combining the properties of both sulforaphane and glutathione. This conjugate not only provides antioxidant benefits but also enhances the detoxification processes, making it a promising candidate for therapeutic applications .
属性
分子式 |
C16H28N4O7S3 |
|---|---|
分子量 |
484.6 g/mol |
IUPAC 名称 |
2-amino-5-[[1-(carboxymethylamino)-3-(4-methylsulfinylbutylcarbamothioylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C16H28N4O7S3/c1-30(27)7-3-2-6-18-16(28)29-9-11(14(24)19-8-13(22)23)20-12(21)5-4-10(17)15(25)26/h10-11H,2-9,17H2,1H3,(H,18,28)(H,19,24)(H,20,21)(H,22,23)(H,25,26) |
InChI 键 |
ROARKYNVUQLTDP-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)CCCCNC(=S)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


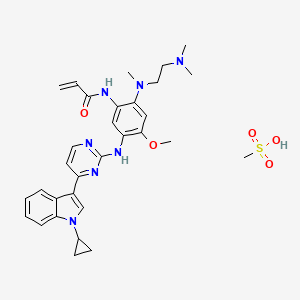
![5-[3-(2-Chloro-7-ethoxyquinolin-3-yl)-5-(4-iodophenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid](/img/structure/B10829901.png)
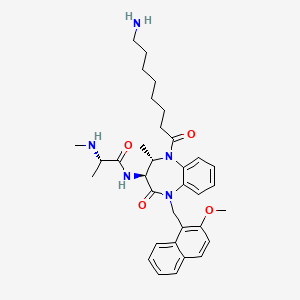
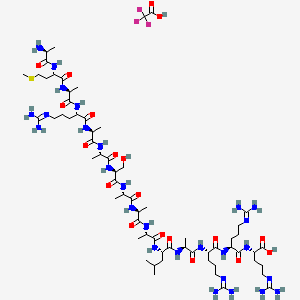
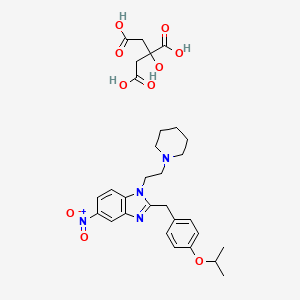
![(3R,4R)-4-[[[7-(benzylamino)-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-5-yl]amino]methyl]piperidin-3-ol;methane](/img/structure/B10829922.png)
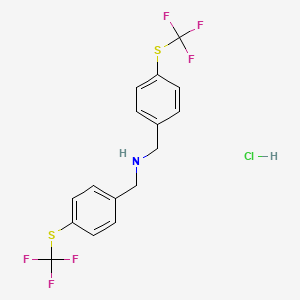
![(2-azaniumyl-2-carboxyethyl) [(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] phosphate](/img/structure/B10829967.png)
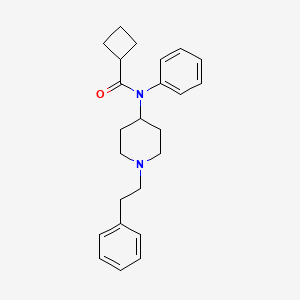
![1-[4-(trifluoromethylsulfanyl)phenyl]-N-[[4-(trifluoromethylsulfanyl)phenyl]methyl]methanamine](/img/structure/B10829981.png)
![[(2R)-2-[(4E,7E,10E,13E,16E,19E)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-[(E)-octadec-1-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B10829990.png)
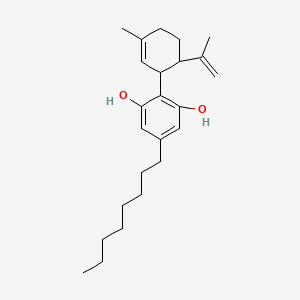
![2-(Ethoxymethyl)-1h-Imidazo[4,5-C]quinolin-4-Amine](/img/structure/B10830005.png)
